4-Cyclohexylamino-butan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(cyclohexylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c12-9-5-4-8-11-10-6-2-1-3-7-10/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSWTQFQYDKATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389790 | |
| Record name | 4-Cyclohexylamino-butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78345-58-1 | |
| Record name | 4-Cyclohexylamino-butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Background of Amino Alcohols in Chemical Science
Amino alcohols are a class of organic compounds that are characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) within the same molecule. scbt.com This dual functionality imparts a versatile chemical reactivity, allowing them to participate in a wide array of chemical transformations, including nucleophilic substitutions, reductions, and cyclizations. scbt.com
These compounds are fundamental building blocks in the synthesis of more complex molecules. scbt.com In the pharmaceutical industry, amino alcohols are crucial intermediates for creating a wide range of biologically active products. Their ability to form complexes with many elements also makes them effective as chiral catalysts, which are essential in asymmetric synthesis for producing specific stereoisomers of a compound.
Beyond pharmaceuticals, amino alcohols are integral to the development of polymers and surfactants, where their unique properties enhance material performance and stability. scbt.com They are also utilized in biochemistry to study metabolic pathways and enzyme functions, and in materials science for modifying surfaces and creating materials with specific functionalities. scbt.com
Significance of 4 Cyclohexylamino Butan 1 Ol in Organic Synthesis and Medicinal Chemistry Research
Established Synthetic Routes to this compound
The conventional synthesis of this compound relies on well-documented organic reactions, providing reliable pathways to the target molecule. These routes often involve multi-step processes that are foundational in industrial and laboratory settings.
Reaction of Cyclohexylamine with Cyanopropanol Followed by Hydrogenation Reduction
A specific method for synthesizing this compound involves a two-step sequence starting with cyclohexylamine and a cyanopropanol derivative. chembk.com The initial step is the reaction between the primary amine (cyclohexylamine) and a suitable cyanopropanol precursor. This is followed by a hydrogenation reduction step to yield the final product. chembk.com The reduction of the nitrile functional group is a critical transformation, typically achieved through catalytic hydrogenation, which converts the nitrile into a primary amine, completing the formation of the amino alcohol structure.
Synthesis via Butanol Derivatives and Amine Incorporation
A versatile and common approach involves the use of butanol derivatives where a leaving group is present at the C4 position. This allows for the direct incorporation of the cyclohexylamino group via nucleophilic substitution. For instance, reacting 4-chlorobutan-1-ol with cyclohexylamine leads to the formation of this compound. In this reaction, the amine acts as the nucleophile, displacing the chloride ion.
Another significant strategy within this category is reductive amination. This can be accomplished by reacting a suitable carbonyl compound, such as 4-oxobutanol or its precursor γ-butyrolactone, with cyclohexylamine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the final secondary amine product.
| Starting Material | Reagent | Key Transformation | Typical Reducing Agents |
| 4-Chlorobutan-1-ol | Cyclohexylamine | Nucleophilic Substitution | N/A |
| 4-Oxobutanol | Cyclohexylamine | Reductive Amination | Sodium Borohydride, Sodium Triacetoxyborohydride |
| γ-Butyrolactone | Cyclohexylamine | Reductive Amination | Catalytic Hydrogenation (e.g., H₂/Pd/C) |
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a cornerstone of many synthetic routes to this compound, primarily used for the reduction of imines or nitriles. masterorganicchemistry.comd-nb.info In the context of reductive amination, a carbonyl precursor and cyclohexylamine can be reacted in the presence of hydrogen gas and a metal catalyst. libretexts.org The catalyst facilitates both the formation of the imine intermediate and its subsequent reduction to the amine. libretexts.org
Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. masterorganicchemistry.com The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields and selectivity. For example, the hydrogenation of nitrocyclohexane (B1678964) can yield cyclohexylamine, demonstrating the effectiveness of these catalysts in forming amine groups. d-nb.info This principle is directly applicable to the reduction of intermediates in the synthesis of the title compound.
Advanced Synthetic Strategies for this compound
To improve efficiency, reduce reaction times, and control stereochemistry, advanced synthetic strategies have been developed. These include the use of microwave technology and stereoselective methods.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates and often improve yields. tandfonline.comresearchgate.net For the synthesis of amino alcohols, microwave irradiation can significantly reduce the time required for reactions such as the nucleophilic substitution of alkyl halides with amines. emich.edu The aminolysis of epoxides to form β-amino alcohols, a related transformation, has been shown to be highly efficient under microwave conditions, often proceeding quickly without the need for a catalyst and with stoichiometric amounts of reactants. emich.edu This technology could be applied to the reaction between 4-chlorobutan-1-ol and cyclohexylamine, potentially shortening reaction times from hours to minutes. tandfonline.com
| Method | Typical Reaction Time | Conditions | Advantages |
| Conventional Heating | Several hours to days | Reflux, often requires excess reagents | Established and well-understood |
| Microwave-Assisted | Minutes to a few hours | Sealed vessel, controlled temperature/pressure | Rapid heating, increased reaction rates, often higher yields nih.govresearchgate.net |
Stereoselective and Chiral Synthesis Considerations
While this compound itself is achiral, the principles of stereoselective synthesis are crucial for preparing chiral analogs, which are important in pharmaceutical development. acs.orgnih.gov The synthesis of chiral amino alcohols can be achieved through several key strategies:
Substrate Control: A chiral center already present in the starting material can direct the stereochemical outcome of a subsequent reaction.
Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to guide the formation of a new stereocenter with high diastereoselectivity. The auxiliary is removed in a later step. renyi.hu
Reagent Control: The use of a chiral catalyst or reagent can induce enantioselectivity. Methods like ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines have proven highly effective for producing chiral 1,2-amino alcohols with excellent enantioselectivity. acs.org Biocatalytic methods, using engineered enzymes like amine dehydrogenases (AmDHs), also offer a green and highly selective route for the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols. frontiersin.org
These asymmetric strategies are fundamental for accessing specific stereoisomers of more complex amino alcohols that might use a 4-(cyclohexylamino)butyl moiety as a structural component. rsc.orgdiva-portal.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While specific green routes for this compound are not extensively documented, general principles can be applied to its plausible synthetic pathways. paperpublications.org
Key green chemistry considerations include:
Prevention of Waste: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. paperpublications.org For instance, a direct catalytic amination of a butanol derivative would be superior to a multi-step synthesis involving protection and deprotection steps, which generate more waste. matanginicollege.ac.in The synthesis of the painkiller ibuprofen, which was redesigned from a six-step to a three-step process, serves as a prime example of waste reduction through pathway innovation. scienceinschool.org
Use of Catalysts: Catalytic reagents are preferred over stoichiometric ones because they can be used in small amounts and can be recycled, reducing waste. paperpublications.org For example, in the likely synthesis involving the reaction of cyclohexylamine with a butanol derivative, a heterogeneous catalyst could facilitate the reaction and be easily separated from the product. The use of zeolite catalysts to replace sulfuric acid in the synthesis of caprolactam is an industrial example of this principle. paperpublications.org
Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids. matanginicollege.ac.in Performing the synthesis of this compound in water or a recoverable alcohol would align with these principles. paperpublications.org
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. paperpublications.org Exploring pathways that utilize microwave irradiation or photoredox catalysis could offer energy-efficient alternatives to conventional heating. paperpublications.orgrsc.org For example, a breakthrough in 2013 allowed for the production of butan-1-ol from ethanol (B145695) with high yields using a ruthenium catalyst at lower energy inputs than previous methods. scienceinschool.org
Precursors and Starting Materials in this compound Synthesis
The synthesis of this compound is fundamentally a process of connecting a cyclohexylamine moiety with a four-carbon butanol chain. This is typically achieved through nucleophilic substitution or reductive amination, relying on specific precursors.
Cyclohexylamine Derivatives as Precursors
Cyclohexylamine is a primary aliphatic amine that serves as the nitrogen-containing precursor. wikipedia.org It is a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and corrosion inhibitors. wikipedia.org
Production and Properties of Cyclohexylamine: Cyclohexylamine is commercially produced primarily through the catalytic hydrogenation of aniline. It can also be prepared by the alkylation of ammonia (B1221849) with cyclohexanol. wikipedia.org Its physical and chemical properties make it a suitable nucleophile for synthetic applications.
| Property | Value |
| IUPAC Name | Cyclohexanamine |
| CAS Number | 108-91-8 |
| Molecular Formula | C₆H₁₃N |
| Molar Mass | 99.17 g/mol |
| Appearance | Clear to yellowish liquid |
| Boiling Point | 134.5 °C |
| Basicity (pKa) | 10.64 |
| Data sourced from wikipedia.org |
In the synthesis of this compound, cyclohexylamine acts as the nucleophile, attacking an electrophilic carbon on the butanol-derived precursor. The synthesis of various other cyclohexylamine derivatives demonstrates its utility as a starting material in forming new carbon-nitrogen bonds. rsc.orgscispace.com
Butanol and Butanol Derivatives as Precursors
Butan-1-ol and its derivatives provide the four-carbon backbone of the target molecule. getidiom.com Butan-1-ol itself is a primary alcohol used widely as a solvent and an intermediate in the chemical industry. wikipedia.org For the synthesis of this compound, butan-1-ol must be converted into a more reactive derivative.
Production of Butan-1-ol: Since the 1950s, the predominant industrial method for producing 1-butanol (B46404) is the hydroformylation of propene (the oxo process), followed by hydrogenation of the resulting butyraldehyde. wikipedia.orgresearchgate.net
Butanol Derivatives in Synthesis: To facilitate a reaction with cyclohexylamine, the hydroxyl group of butan-1-ol is typically converted into a good leaving group. This creates an electrophilic site for the amine to attack. Common butanol derivatives for this purpose include:
4-Halobutan-1-ols (e.g., 4-Chlorobutan-1-ol): These are classic substrates for nucleophilic substitution reactions. The halogen atom serves as a leaving group, which is displaced by the lone pair of electrons on the nitrogen of cyclohexylamine. Synthesis methods for analogous compounds often involve reactions with chlorinated alcohols under reflux.
Butane-1,4-diol Derivatives: One hydroxyl group of butane-1,4-diol can be selectively converted into a leaving group (e.g., a tosylate or mesylate), leaving the other hydroxyl group to be carried through the synthesis, or protected and later deprotected.
The choice of butanol derivative influences the reaction conditions and potential byproducts. getidiom.com
Key Intermediate Compounds for this compound Elaboration
The formation of this compound from its precursors proceeds through one or more key intermediate compounds. The specific intermediate depends on the chosen synthetic route.
N-Cyclohexyl-4-aminobutan-1-ol: This is the target molecule itself, which can also be considered an intermediate if further modifications were planned. It is formed via the direct coupling of the precursors.
Iminium Ions: In a reductive amination pathway, cyclohexylamine would first react with a carbonyl compound like 4-oxobutanal (or a protected version) to form an imine or iminium ion intermediate. This intermediate is then reduced in situ (e.g., with sodium borohydride) to yield the final secondary amine product.
4-Aminobutan-1-ol: This compound, which features both an amino and a hydroxyl group, could serve as an intermediate starting material. medchemexpress.com The synthesis would then involve the N-alkylation of 4-aminobutan-1-ol with a cyclohexylating agent (e.g., cyclohexyl bromide or reductive amination with cyclohexanone).
The table below summarizes the key precursors and a potential intermediate.
| Compound Name | Role in Synthesis | Molecular Formula |
| Cyclohexylamine | Nucleophilic Precursor | C₆H₁₃N |
| Butan-1-ol | Precursor Backbone | C₄H₁₀O |
| 4-Chlorobutan-1-ol | Electrophilic Precursor | C₄H₉ClO |
| 4-Aminobutan-1-ol | Intermediate/Starting Material | C₄H₁₁NO |
Chemical Transformations and Reactivity of 4 Cyclohexylamino Butan 1 Ol
Reactions Involving the Hydroxyl Functional Group
The primary alcohol moiety in 4-Cyclohexylamino-butan-1-ol is a key site for several fundamental organic transformations, including oxidation, esterification, and nucleophilic substitution.
Oxidation Reactions (e.g., to Carboxylic Acids)
Primary alcohols can be oxidized to form aldehydes or, under more forceful conditions, carboxylic acids. libretexts.orgsavemyexams.com The oxidation of this compound typically employs strong oxidizing agents such as potassium dichromate(VI) (K₂Cr₂O₇) or potassium permanganate (B83412) (KMnO₄) in an acidic medium. savemyexams.comlibretexts.org
The reaction proceeds in two stages. Initially, the primary alcohol is oxidized to an aldehyde. If the aldehyde is not removed from the reaction mixture, it undergoes further oxidation to the corresponding carboxylic acid. libretexts.orgchemguide.co.uk To ensure the complete conversion to 4-(cyclohexylamino)butanoic acid, the reaction is generally carried out by heating the alcohol under reflux with an excess of the oxidizing agent. libretexts.orgchemguide.co.uk
Table 1: Oxidation of this compound
| Reactant | Reagent | Product | Reaction Type |
|---|
Esterification Reactions
Esterification is a common reaction of alcohols, typically achieved through the Fischer esterification method. This process involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process where water is eliminated. masterorganicchemistry.comlibretexts.org
In this context, the hydroxyl group of this compound acts as a nucleophile, attacking the carbonyl carbon of a carboxylic acid. To drive the equilibrium towards the formation of the ester product, an excess of the alcohol or the removal of water as it forms is often employed. masterorganicchemistry.com This reaction yields the corresponding ester derivative of the parent alcohol.
Table 2: Fischer Esterification of this compound
| Reactants | Catalyst | Product | Byproduct |
|---|
Nucleophilic Substitution Reactions at the Hydroxyl Moiety
The hydroxyl group (-OH) of an alcohol is a poor leaving group. msu.edu For a nucleophilic substitution reaction to occur at the carbon bearing the hydroxyl group, the -OH must first be converted into a better leaving group. This is often achieved by protonating the alcohol in a strong acid, such as hydrobromic acid (HBr). msu.eduivypanda.com
Protonation of the hydroxyl group forms an oxonium ion (-OH₂⁺), which is a good leaving group (water). ivypanda.com A nucleophile, like the bromide ion (Br⁻), can then attack the electrophilic carbon in an S_N2 mechanism, displacing a molecule of water. msu.eduivypanda.com This transformation converts the alcohol into an alkyl halide.
Table 3: Nucleophilic Substitution of this compound
| Reactant | Reagent | Product | Leaving Group | Mechanism |
|---|
Reactions Involving the Secondary Amine Functional Group
The secondary amine in this compound provides another reactive center, capable of undergoing reactions such as N-alkylation and N-acylation, which are fundamental for building more complex molecular structures.
N-Alkylation and N-Acylation Reactions
N-alkylation introduces an alkyl group onto the nitrogen atom of the amine. This is typically accomplished by reacting the amine with an alkyl halide. The amine acts as a nucleophile, displacing the halide to form a tertiary amine. medcraveonline.com
N-acylation is the process of adding an acyl group (R-C=O) to the nitrogen atom, which results in the formation of an amide. researchgate.net This is a widely used reaction, often employing acylating agents like acyl chlorides or anhydrides. The resulting amide bond is a key structural feature in many biologically and industrially important molecules. researchgate.net
Table 4: N-Alkylation and N-Acylation of this compound
| Reaction Type | Reagent | Functional Group Formed | Product Class |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | N-alkyl-4-cyclohexylamino-butan-1-ol |
Mechanistic Studies of Chemical Transformations of this compound
Due to a lack of specific studies on this compound, this section will discuss the probable mechanisms for its key reactions based on the known reactivity of its functional groups.
The secondary amine and primary alcohol functionalities in this compound are the primary sites of chemical reactivity. Mechanistic studies of analogous compounds suggest that transformations would likely involve nucleophilic substitution at the nitrogen atom and oxidation or substitution at the hydroxyl group.
One of the fundamental reactions for secondary amines is N-alkylation . This transformation typically proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of this compound can act as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide). This reaction would proceed through an SN2 pathway, leading to the formation of a tertiary amine. The mechanism involves a backside attack by the amine on the alkyl halide, resulting in the displacement of the halide ion and the formation of a new carbon-nitrogen bond.
Another significant transformation is the oxidation of the primary alcohol . The hydroxyl group can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, the use of a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would likely proceed via a mechanism involving the formation of a chromate (B82759) ester intermediate. Subsequent E2 elimination of this intermediate would yield the corresponding aldehyde, 4-cyclohexylamino-butanal. Stronger oxidizing agents, such as potassium permanganate or chromic acid, would likely involve similar intermediates but would lead to the formation of the carboxylic acid, 4-cyclohexylamino-butanoic acid, through the hydration of the initially formed aldehyde followed by further oxidation.
Intramolecular reactions are also a possibility. For example, under certain conditions, an intramolecular cyclization could occur. If the hydroxyl group is converted into a good leaving group (e.g., by tosylation), the nitrogen atom could act as an intramolecular nucleophile, leading to the formation of a cyclic amine, N-cyclohexyl-pyrrolidine. This would be an intramolecular SN2 reaction.
Optimization of Reaction Conditions for this compound Transformations
The optimization of reaction conditions is crucial for achieving high yield and selectivity in the chemical transformations of this compound. Key parameters that would require optimization include the choice of solvent, temperature, catalyst, and the nature of the reactants.
For N-alkylation reactions , the choice of base and solvent is critical. A non-nucleophilic base is often employed to deprotonate the resulting ammonium (B1175870) salt without competing with the amine in the nucleophilic attack. The solvent should be able to dissolve the reactants and facilitate the SN2 reaction; polar aprotic solvents like acetonitrile (B52724) or dimethylformamide are often suitable. Temperature control is also important to manage the reaction rate and minimize side reactions.
In the oxidation of the alcohol group , the selection of the oxidizing agent is paramount to control the extent of oxidation. The optimization would involve screening various oxidizing agents to achieve the desired product (aldehyde vs. carboxylic acid). The reaction temperature is another key variable; lower temperatures are generally favored to enhance selectivity and prevent over-oxidation. The pH of the reaction medium can also influence the reaction outcome, particularly when using metal-based oxidants.
The following table summarizes hypothetical optimization parameters for key transformations of this compound based on general organic chemistry principles.
| Transformation | Reagent/Catalyst | Solvent | Temperature (°C) | Key Optimization Parameters |
| N-Alkylation | Alkyl Halide, K₂CO₃ | Acetonitrile | 25-80 | Molar ratio of reactants, base strength, reaction time |
| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane | 0-25 | Stoichiometry of oxidant, reaction time, work-up procedure |
| Oxidation to Carboxylic Acid | KMnO₄, NaOH | Water/t-Butanol | 0-100 | pH of the medium, temperature control, oxidant concentration |
| Intramolecular Cyclization (via Tosylate) | TsCl, Pyridine; then heat | Toluene | 80-110 | Efficiency of tosylation, temperature for cyclization |
It is important to note that these are generalized conditions and would require empirical optimization for the specific substrate, this compound. Detailed experimental studies would be necessary to establish the optimal conditions for each transformation and to fully elucidate the reaction mechanisms involved.
Derivatives and Analogs of 4 Cyclohexylamino Butan 1 Ol
Structurally Related Butanol Derivatives and Analogs
Exploration of structurally related compounds provides insights into the roles of the core components of 4-Cyclohexylamino-butan-1-ol. By substituting or modifying the butanol and cyclohexyl groups, a diverse library of analogs can be generated.
Amino-Substituted Butanols
A significant class of analogs is derived from the modification of the amino-substituted butanol backbone. These compounds retain the core butanol structure but feature variations in the amino substituent, providing a basis for understanding the contribution of the cyclohexyl group in the parent molecule.
4-Amino-1-butanol serves as a foundational precursor in the synthesis of various derivatives. chemicalbook.comresearchgate.net It is a versatile intermediate utilized in the preparation of personal care products, water-soluble cationic flocculants, and ion-exchange resins. chemicalbook.com The synthesis of 4-amino-1-butanol can be achieved through multiple routes, including the reduction of corresponding nitrogen-containing precursors. For instance, a general method involves the reduction of an intermediate like 2-(4-hydroxybutyl)-2H-isoindole-1,3-dione. researchgate.net Another approach involves the catalytic isomerization of but-2-ene-1,4-diol to a mixture of 4-hydroxybutyraldehyde and 2-hydroxytetrahydrofuran, followed by aminative catalytic hydrogenation. google.com
Further derivatization of 4-amino-1-butanol can lead to a variety of N-substituted analogs. For example, 4-isopropylamino-1-butanol can be synthesized by reacting 4-aminobutanol with acetone followed by hydrogenation. google.com This highlights the accessibility of a range of N-alkylated amino-butanols.
A novel synthetic method has been described for the preparation of 4-amino-2-hydroxymethyl-1-butanol, a key intermediate for antiviral drugs, starting from 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate. derpharmachemica.com This demonstrates the potential for introducing further functionality onto the butanol chain of amino-butanols.
| Compound Name | CAS Number | Molecular Formula | Key Features |
| 4-Amino-1-butanol | 13325-10-5 | C4H11NO | Primary amino and hydroxyl groups. chemicalbook.comwikipedia.org |
| 4-Isopropylamino-1-butanol | C7H17NO | Secondary amine with an isopropyl group. google.com | |
| 4-Amino-2-hydroxymethyl-1-butanol | C5H13NO2 | Contains an additional hydroxymethyl group on the butanol chain. derpharmachemica.com |
Cyclohexyl-Substituted Butanols (e.g., 4-Cyclohexylbutan-1-ol)
Analogs where the amino group is absent, but the cyclohexyl and butanol moieties are retained, are also of significant interest. 4-Cyclohexylbutan-1-ol is a prime example of such a compound, allowing for the investigation of the physicochemical properties conferred by the cyclohexylbutyl scaffold.
The synthesis of 4-cyclohexylbutan-1-ol can be achieved by the reduction of 4-cyclohexylbutyric acid using a reducing agent such as lithium aluminum hydride. nih.gov This straightforward synthetic route makes it an accessible starting material for further chemical modifications.
| Compound Name | CAS Number | Molecular Formula | Key Features |
| 4-Cyclohexylbutan-1-ol | 4441-57-0 | C10H20O | Contains a cyclohexyl ring and a primary alcohol. nih.gov |
Functionalization of the this compound Scaffold
Direct modification of the this compound molecule offers a direct path to a wide array of derivatives with tailored properties. The principal sites for functionalization are the cyclohexyl ring, the butyl chain, and the amino group.
Modifications on the Cyclohexyl Ring
The cyclohexyl ring presents a target for various chemical transformations, which can introduce new functional groups and alter the steric and electronic properties of the molecule.
Hydroxylation : The introduction of hydroxyl groups onto the cyclohexyl ring can be achieved through various oxidative methods. While direct hydroxylation of the cyclohexyl ring in this compound is not explicitly detailed in the reviewed literature, enzymatic approaches using P450 monooxygenases have been shown to be effective for the selective hydroxylation of cyclobutylamine and bicyclo[1.1.1]pentylamine derivatives. nih.gov Such biocatalytic methods could potentially be adapted for the hydroxylation of the cyclohexyl ring in the target molecule, offering a route to cis- and trans-hydroxycyclohexylamino-butan-1-ol derivatives.
Halogenation : Halogenation of the cyclohexyl ring can provide precursors for further functionalization, such as cross-coupling reactions. While direct halogenation of this specific scaffold is not widely reported, methods for the halogenation of cyclohexane derivatives are well-established and could be applied.
Alkylation : The introduction of alkyl groups to the cyclohexyl ring can be explored through radical-based or organometallic approaches, although these methods may lack selectivity on an unsubstituted ring.
Modifications on the butyl chain
The four-carbon butyl chain provides another locus for structural diversification.
Hydroxylation : Selective hydroxylation of the butyl chain could lead to diol or triol derivatives. Biocatalytic methods, similar to those mentioned for the cyclohexyl ring, could potentially be employed for regioselective C-H hydroxylation.
Alkylation : C-C bond formation on the butyl chain can be achieved through various synthetic strategies. For instance, hydrogen-borrowing catalysis has been employed for the alkylation of 1,2-amino alcohols, suggesting a potential route for modifying the butyl chain in this compound. nih.gov
Etherification of the Hydroxyl Group : The primary alcohol of the butanol moiety can be readily converted into an ether. For example, 4-butoxybutan-1-ol is a known compound, indicating that the hydroxyl group of butanol derivatives can be alkylated to form ethers. nih.gov This reaction would typically proceed via deprotonation of the alcohol followed by reaction with an alkyl halide.
Modifications at the Amino Group
The secondary amine in this compound is a versatile functional group that can be readily modified through N-alkylation and N-acylation.
N-Alkylation : The introduction of an additional alkyl group to the nitrogen atom can significantly alter the basicity and lipophilicity of the molecule. N-alkylation of amines with alcohols using catalytic methods is a well-established green chemistry approach. nih.govresearchgate.net These methods often involve a "hydrogen borrowing" mechanism where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amine. This approach could be applied to react this compound with various alcohols to yield a range of N-alkylated derivatives.
N-Acylation : The reaction of the secondary amine with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (with a coupling agent) can produce a variety of amide derivatives. A divergent synthesis of 2-acyl derivatives of PUGNAc has been developed, showcasing methods for N-acylation that could be applicable to this compound. rsc.org These modifications can introduce a wide range of functional groups and are fundamental in medicinal chemistry for modulating the biological activity of amine-containing compounds.
| Modification | Reagents and Conditions | Product Class |
| N-Alkylation | Alcohol, Catalyst (e.g., Ru or Ir complex), Heat | N-Alkyl-4-cyclohexylamino-butan-1-ol |
| N-Acylation | Acid chloride, Base or Carboxylic acid, Coupling agent | N-Acyl-4-cyclohexylamino-butan-1-ol |
Modifications at the Hydroxyl Group (e.g., Halogenation, Etherification)
The primary alcohol functional group in this compound is a prime site for chemical modification, allowing for the introduction of various functionalities that can significantly alter the molecule's properties. Two common modifications are halogenation and etherification.
Halogenation: The conversion of the hydroxyl group to a halogen atom (F, Cl, Br, I) is a fundamental transformation in organic synthesis, providing a reactive handle for subsequent nucleophilic substitution reactions. For amino alcohols, this reaction must be performed under conditions that avoid unwanted side reactions at the amino group. One-pot halogenation of primary β-amino alcohols has been demonstrated to proceed with excellent stereoselectivity. nih.gov
A variety of reagents can be employed for the halogenation of amino alcohols. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can effectively replace the hydroxyl group with a chlorine or bromine atom, respectively. The reaction typically proceeds via the formation of a good leaving group, which is then displaced by the halide ion. It is crucial to control the reaction conditions to prevent the formation of undesired byproducts. The use of reagents like diethylaminosulfur trifluoride (DAST) can be employed for fluorination. nih.gov
Etherification: The formation of an ether linkage at the hydroxyl group introduces a new substituent and can modulate the lipophilicity and steric profile of the molecule. Etherification of α-aryl-β-amino alcohols has been achieved with stereochemical retention through a selective aziridinium ring-opening in a biphasic system. acs.org Common methods for etherification include the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For amino alcohols, selective O-alkylation can be challenging due to the competing N-alkylation. google.com To circumvent this, protective group strategies for the amine are often employed. Alternatively, specific reaction conditions can favor O-alkylation. A two-step process involving the preparation of the alkali alcoholate of the amino alcohol followed by alkylation has been described. google.com
Interactive Table: Reagents for Hydroxyl Group Modification
| Modification | Reagent Class | Specific Examples | Key Considerations |
| Halogenation | Thionyl Halides | Thionyl chloride (SOCl₂) | Can also react with the amine; protection may be needed. |
| Phosphorus Halides | Phosphorus tribromide (PBr₃) | Milder than thionyl chloride. | |
| Fluorinating Agents | Diethylaminosulfur trifluoride (DAST) | Effective for fluorination. | |
| Etherification | Williamson Ether Synthesis | Sodium hydride (NaH) followed by an alkyl halide (e.g., CH₃I) | Strong base can lead to side reactions; N-alkylation is a competitive process. google.com |
| Acid-Catalyzed Etherification | Sulfuric acid (H₂SO₄) with another alcohol | Requires harsh conditions; not suitable for all substrates. | |
| Aziridinium Ring Opening | - | Stereoretentive method for certain amino alcohols. acs.org |
Design and Synthesis of Spirocyclic and Heterocyclic Derivatives
The incorporation of this compound into spirocyclic and heterocyclic frameworks can lead to structurally complex and diverse molecules with potential applications in various fields.
Spirocyclic Derivatives: Spirocycles are compounds containing two rings that share a single atom. The synthesis of spirocyclic compounds has gained increasing attention in drug discovery. researchgate.net Starting from this compound, the formation of a spirocycle could be envisioned through multi-step synthetic sequences. One hypothetical approach could involve the oxidation of the primary alcohol to an aldehyde or carboxylic acid, followed by a condensation reaction with a suitable bifunctional reagent to construct the second ring. For instance, a Dieckmann condensation of a diester intermediate derived from the amino alcohol could lead to the formation of a spirocyclic ketone. researchgate.net
Heterocyclic Derivatives: Heterocycles are cyclic compounds containing at least two different elements as members of its ring(s). Amino alcohols are common precursors for the synthesis of various nitrogen- and oxygen-containing heterocycles. researchgate.net For example, condensation of this compound with an aldehyde or ketone can lead to the formation of an oxazolidine ring. The reaction of amino alcohols with glyoxal has been shown to produce lactones which can be further transformed into enantiopure pipecolic acid derivatives. acs.org Another approach involves the intramolecular cyclization of a derivative of this compound. For instance, conversion of the hydroxyl group to a good leaving group, followed by intramolecular nucleophilic attack by the amino group, could yield a cyclic amine, such as a substituted pyrrolidine.
Interactive Table: Synthetic Strategies for Cyclic Derivatives
| Derivative Type | General Strategy | Example Reaction | Potential Product from this compound |
| Spirocyclic | Dieckmann Condensation | Intramolecular cyclization of a diester. researchgate.net | Spirocyclic ketone |
| [3+2] and [3+3] Aza-annulation | Reaction of α-ketolactones with amino alcohol derivatives. researchgate.net | Spirocyclic pyrrolidone or piperidone | |
| Heterocyclic | Oxazolidine Formation | Condensation with an aldehyde. researchgate.net | A substituted oxazolidine |
| Intramolecular Cyclization | Conversion of -OH to a leaving group, followed by N-attack. | A substituted pyrrolidine | |
| Ene-iminium Cyclization | Reaction with glyoxal. acs.org | A substituted lactone |
Comparative Analysis of Derivative Reactivity and Synthetic Accessibility
The reactivity and synthetic accessibility of the derivatives of this compound are critical factors in their potential applications.
Reactivity: The halogenated derivatives are generally more reactive towards nucleophilic substitution than the parent alcohol. The halogen acts as a good leaving group, facilitating reactions with a wide range of nucleophiles to introduce new functional groups. The reactivity of the halide follows the order I > Br > Cl > F. Ether derivatives are generally less reactive and are often used to protect the hydroxyl group or to modify the steric and electronic properties of the molecule.
Spirocyclic and heterocyclic derivatives exhibit reactivities characteristic of their respective ring systems. For example, a spirocyclic ketone can undergo typical ketone reactions such as reduction, Grignard addition, and Wittig reactions. The reactivity of heterocyclic derivatives will depend on the nature of the heterocycle, including ring size, heteroatoms present, and substituents.
Synthetic Accessibility: The synthetic accessibility of these derivatives varies significantly. Halogenation and etherification are generally straightforward, one- or two-step transformations from the parent amino alcohol. The synthesis of spirocyclic and heterocyclic derivatives is more complex, often requiring multi-step sequences and careful control of reaction conditions to achieve the desired stereochemistry and regioselectivity. The development of efficient and stereoselective methods for the synthesis of these complex structures is an active area of research. rsc.org
Interactive Table: Comparative Analysis of Derivatives
| Derivative | Relative Reactivity | Synthetic Accessibility | Potential for Further Functionalization |
| Halogenated | High | High (1-2 steps) | High (good leaving group) |
| Ether | Low | Moderate (1-2 steps, potential for N-alkylation) | Low (stable linkage) |
| Spirocyclic | Varies (depends on functional groups) | Low (multi-step synthesis) | Moderate to High |
| Heterocyclic | Varies (depends on the heterocycle) | Moderate (can be 1-step or multi-step) | High (ring opening or substitution) |
Biological Activity and Mechanistic Investigations Non Clinical
Non-Clinical Biological Activity Profiles
Antimicrobial Properties
There is currently no available scientific literature that has investigated or established the antimicrobial properties of 4-Cyclohexylamino-butan-1-ol against any specific microorganisms. Therefore, no data on its spectrum of activity, minimum inhibitory concentrations (MIC), or minimum bactericidal/fungicidal concentrations (MBC/MFC) can be provided.
Anti-inflammatory Properties
No non-clinical studies have been published that evaluate the potential anti-inflammatory effects of this compound. Research into its effects on inflammatory markers, cellular models of inflammation, or animal models of inflammatory diseases is absent from the current body of scientific literature.
Applications in Drug Delivery Systems (e.g., Membrane Interactions)
Information regarding the application of this compound in drug delivery systems is not present in the available scientific literature. While related compounds like butanol have been studied for their interactions with cell membranes, which can influence drug delivery, no such investigations have been conducted specifically for this compound. nih.govnih.gov
Elucidation of Molecular Mechanisms of Action (Non-Clinical)
Interaction with Microbial Cell Membranes
Without studies on its antimicrobial activity, the mechanism of action of this compound, including any potential interactions with microbial cell membranes, remains uninvestigated.
Modulation of Signaling Pathways (e.g., Pro-inflammatory Cytokines)
Given the lack of research into its anti-inflammatory properties, there is no information on whether this compound can modulate pro-inflammatory signaling pathways or the production of cytokines.
Receptor Binding Studies (Non-Clinical)
Extensive searches of available scientific literature did not yield specific non-clinical receptor binding studies for the compound this compound. Consequently, no data on its affinity or selectivity for specific receptors can be provided at this time.
Structure Activity Relationship Sar and Computational Studies
Elucidation of Structure-Activity Relationships for 4-Cyclohexylamino-butan-1-ol and its Analogs
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule correlates with its biological activity. For this compound, this involves systematically modifying its core components—the cyclohexyl ring, the secondary amine, the butyl chain, and the primary alcohol—and observing the resulting changes in biological effect. While direct SAR studies on this specific molecule are not extensively published, principles derived from analogous amino alcohol structures can illuminate the key features governing its activity.
The biological activity of this compound is a composite of the contributions from its distinct functional groups. Altering these groups can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties.
The Cyclohexyl Ring: This bulky, lipophilic group is crucial for van der Waals and hydrophobic interactions within a protein's binding pocket. The size and lipophilicity of this group often influence binding affinity. For instance, in studies of related 4-aminoquinoline derivatives, the nature of the cyclic amine substituent significantly impacts activity scilit.com. Replacing the cyclohexyl ring with smaller rings (e.g., cyclopentyl) or larger aromatic systems (e.g., phenyl, naphthyl) would likely alter the binding affinity. Aromatic substituents could introduce new π-π stacking interactions, potentially increasing potency.
The Secondary Amine: The nitrogen atom is a key hydrogen bond acceptor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged amino acid residues like aspartate or glutamate in a target protein. Converting the secondary amine to a tertiary amine (by N-alkylation) or a primary amine (by removing the cyclohexyl group) would change its hydrogen bonding capacity and basicity, thereby affecting its interaction profile.
The Butan-1-ol Chain: The four-carbon linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation in the binding site. The length of this alkyl chain is often critical. Shortening or lengthening the chain could disrupt the ideal positioning of the terminal hydroxyl and cyclohexylamino groups. The primary alcohol group is a potent hydrogen bond donor and acceptor, likely forming critical interactions with the target protein. Esterification or etherification of this hydroxyl group would eliminate its hydrogen-bond-donating ability, which can lead to a significant drop in activity if this interaction is essential for binding.
The following table illustrates hypothetical SAR data for analogs of this compound, based on established principles for similar bioactive molecules like 4-aminopiperidines, where alkyl chain length and lipophilic groups are key determinants of antifungal activity mdpi.com.
| Analog | Modification | Expected Impact on Activity | Rationale |
| 1 | Phenyl instead of Cyclohexyl | Potential Increase | Aromatic ring allows for potential π-π stacking interactions. |
| 2 | Propyl chain instead of Butyl | Potential Decrease | Shorter linker may not optimally position the functional groups. |
| 3 | N-Methylation of amine | Variable | Increased steric hindrance but altered basicity may affect binding. |
| 4 | O-Methylation of alcohol | Likely Decrease | Blocks essential hydrogen bond donation from the hydroxyl group. |
This table is illustrative and based on general SAR principles.
Chirality plays a pivotal role in the interaction between a small molecule and its biological target, as proteins are chiral environments. This compound does not possess a chiral center in its core structure. However, substitution on the cyclohexyl ring or the butanol chain could introduce stereocenters, and the resulting stereoisomers could exhibit significantly different biological activities.
In studies of l-amino alcohol derivatives with antifungal properties, it was discovered that only compounds with the S-configuration were active nih.govresearchgate.net. This highlights a strict stereochemical requirement for binding to the target enzyme, likely CYP51 nih.govresearchgate.net. This enantioselectivity arises because the precise three-dimensional arrangement of atoms in one enantiomer achieves a complementary fit with the target's binding site, while the other enantiomer cannot. For potential chiral analogs of this compound, it is highly probable that one stereoisomer would be significantly more potent than the others. For example, if a methyl group were added to the carbon bearing the hydroxyl group, creating (R)- and (S)-4-cyclohexylamino-pentan-2-ol, the two enantiomers would likely display different activities due to differential interactions at the target site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.gov. A QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts.
Developing a QSAR model for this compound and its analogs would involve several steps:
Data Collection: A dataset of structurally related analogs with experimentally determined biological activities (e.g., IC₅₀ values) is required.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the calculated descriptors with biological activity nih.govimist.ma.
Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not a result of chance correlation nih.gov.
For instance, a hypothetical QSAR equation for a series of analogs might look like: log(1/IC₅₀) = 0.75 * logP - 0.23 * V + 0.98 * HBD + 1.54 Where logP is the partition coefficient (hydrophobicity), V is the molecular volume (a steric descriptor), and HBD is the count of hydrogen bond donors. Such a model for amino alcohol derivatives could indicate that activity increases with hydrophobicity and hydrogen bonding capability but decreases with molecular size.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein nih.gov. This technique provides valuable insights into the binding mode and the specific intermolecular interactions that stabilize the ligand-protein complex.
For this compound, a docking study would first require the three-dimensional structure of its biological target, obtained either through experimental methods like X-ray crystallography or computational methods like homology modeling. The docking process involves placing the ligand in the active site of the protein and using a scoring function to estimate the binding affinity for different poses ajol.info.
The analysis of a docked pose of this compound would likely reveal key interactions:
Hydrogen Bonds: The primary alcohol (-OH) and the secondary amine (-NH-) are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) or backbone carbonyls in the protein active site ajol.info.
Hydrophobic Interactions: The nonpolar cyclohexyl ring would likely be situated in a hydrophobic pocket, interacting with nonpolar residues such as leucine, isoleucine, valine, and phenylalanine ajol.info.
Ionic Interactions: If the secondary amine is protonated (pKa dependent), it could form a strong salt bridge with a negatively charged residue like aspartate or glutamate.
The binding energy, typically expressed in kcal/mol, provides an estimate of the ligand's affinity for the target. The lower the binding energy, the more favorable the interaction.
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Protein Residue |
| Hydrogen Bond (Donor) | -OH, -NH- | Asp, Glu, Ser, Thr, Backbone C=O |
| Hydrogen Bond (Acceptor) | -OH, -NH- | Gln, Asn, Ser, Thr, His |
| Hydrophobic | Cyclohexyl Ring, Butyl Chain | Leu, Val, Ile, Phe, Trp, Ala |
| Ionic (Salt Bridge) | Protonated Amine (-NH₂⁺-) | Asp, Glu |
This table represents potential interactions based on the ligand's structure.
Computational Chemistry Approaches for Conformational Analysis and Electronic Structure
Computational chemistry provides powerful tools to study the intrinsic properties of a molecule, such as its three-dimensional shape and electron distribution, which are fundamental to its biological activity.
Conformational Analysis: This process aims to identify the stable low-energy three-dimensional arrangements (conformers) of a molecule bigchem.eusapub.org. Due to the rotatable single bonds in its butyl chain and the flexibility of the cyclohexyl ring (which primarily exists in a chair conformation), this compound can adopt numerous conformations sapub.org. Computational methods, using force fields (like MMFF94) or quantum mechanics, can systematically explore the conformational space to find the most stable structures sapub.orgmdpi.com. The bioactive conformation—the shape the molecule adopts when bound to its target—is often one of these low-energy conformers.
Electronic Structure: Quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations can be used to determine the electronic structure of the molecule chemrxiv.org. These calculations provide information on:
Partial Atomic Charges: Identifying which atoms are electron-rich or electron-poor, which helps predict sites for electrostatic interactions.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding chemical reactivity.
Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting regions that are likely to engage in electrostatic or hydrogen-bonding interactions wisc.edu.
By understanding the preferred conformations and electronic properties of this compound, researchers can gain a more profound understanding of the structural features that drive its biological activity.
Metabolic Pathways and Biotransformation Non Human in Vivo
Microbial Metabolism of 4-Cyclohexylamino-butan-1-ol
There is currently no available research detailing the metabolism of this compound by microorganisms. Studies identifying specific bacterial or fungal strains capable of degrading this compound, or the metabolic intermediates and final products of such degradation, have not been found in the public domain.
Enzymatic Biotransformation Pathways (Non-Human Specific)
No information has been identified regarding the specific enzymes or enzymatic pathways involved in the biotransformation of this compound in any non-human biological system. The classes of enzymes (e.g., oxidoreductases, hydrolases, transferases) that may act on this compound, and the resulting chemical modifications, remain uncharacterized.
Theoretical Degradation Pathways
There are no published theoretical or computationally predicted degradation pathways for this compound. Such pathways are typically proposed based on known metabolic reactions and the chemical structure of the compound, but this information is not available for this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 4-Cyclohexylamino-butan-1-ol, both ¹H and ¹³C NMR would provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show a series of distinct signals corresponding to the different proton environments in the molecule. The integration of these signals would confirm the number of protons in each environment. The protons on the butanol chain and the cyclohexyl ring would exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. For instance, the protons on the carbon bearing the hydroxyl group (-CH₂OH) would likely appear as a triplet, shifted downfield due to the electronegative oxygen atom. Similarly, the proton on the cyclohexyl carbon attached to the nitrogen atom (-CH-N) would also be shifted downfield. The protons of the N-H and O-H groups are expected to appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. docbrown.infothermofisher.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a unique signal for each carbon atom in a distinct chemical environment. docbrown.info The carbon atoms attached to the heteroatoms (oxygen and nitrogen) would resonate at lower fields (higher ppm values) compared to the other aliphatic carbons. libretexts.org Based on data for analogous structures like butan-1-ol and cyclohexylamine (B46788), the chemical shifts can be predicted with reasonable accuracy. docbrown.info For example, the carbon of the -CH₂OH group in butan-1-ol appears around 62.5 ppm, and a similar shift would be expected for the corresponding carbon in the target molecule. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Notes |
| HO-CH₂- | ~3.6 | ~62 | Shifted downfield by the adjacent oxygen atom. |
| -CH₂-CH₂OH | ~1.6 | ~30 | Aliphatic chain protons and carbons. |
| -N-CH₂-CH₂- | ~1.5 | ~25 | Aliphatic chain protons and carbons. |
| -N-CH₂- | ~2.7 | ~50 | Shifted downfield by the adjacent nitrogen atom. |
| Cyclohexyl CH-N- | ~2.5 | ~58 | Shifted downfield by the adjacent nitrogen atom. |
| Cyclohexyl -CH₂- | 1.0 - 1.9 | 25 - 35 | Overlapping signals for the cyclohexyl ring protons and carbons. |
| -NH- | Broad singlet | - | Chemical shift is variable. |
| -OH * | Broad singlet | - | Chemical shift is variable. |
Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. The molecular formula of this compound is C₁₀H₂₁NO, giving it a molecular weight of 171.28 g/mol .
Exact Mass Determination: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which should correspond to the calculated mass of the protonated molecule [M+H]⁺, confirming the elemental composition.
Fragmentation Analysis: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 171 would be expected. However, for alcohols and amines, this peak can sometimes be of low intensity. docbrown.info The fragmentation pattern would be dictated by the functional groups present. Key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation for amines, which could lead to the loss of a propyl-alcohol radical or a cyclohexyl radical.
Loss of water: Alcohols readily lose a water molecule (18 Da) from the molecular ion, which would result in a peak at m/z 153. docbrown.info
Cleavage of the cyclohexyl ring: Fragmentation of the cyclohexyl ring can lead to a series of characteristic peaks separated by 14 Da (CH₂ units).
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 171 | [C₁₀H₂₁NO]⁺ | Molecular Ion (M⁺) |
| 153 | [C₁₀H₁₉N]⁺ | Loss of H₂O from M⁺ |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage, loss of butanol radical |
| 83 | [C₆H₁₁]⁺ | Loss of the amino-butanol side chain |
| 73 | [C₄H₉O]⁺ | Cleavage of the C-N bond |
| 56 | [C₄H₈]⁺ | Loss of water from the butanol fragment ion docbrown.info |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-N bonds.
The most prominent features would be:
A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. docbrown.info
A moderate absorption band in the 3300-3500 cm⁻¹ region due to the N-H stretching vibration of the secondary amine. This peak may overlap with the O-H band.
Strong absorptions in the 2850-2960 cm⁻¹ range due to the C-H stretching of the alkyl (butyl) and cycloalkyl (cyclohexyl) groups. docbrown.info
A C-O stretching vibration band around 1050-1150 cm⁻¹. docbrown.info
An N-H bending vibration around 1500-1650 cm⁻¹.
A C-N stretching vibration in the 1000-1250 cm⁻¹ region.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3200 - 3600 | O-H stretch | Alcohol | Strong, Broad |
| 3300 - 3500 | N-H stretch | Secondary Amine | Moderate |
| 2850 - 2960 | C-H stretch | Alkyl, Cycloalkyl | Strong |
| 1500 - 1650 | N-H bend | Secondary Amine | Moderate |
| 1450 - 1470 | C-H bend | Alkyl, Cycloalkyl | Moderate |
| 1050 - 1150 | C-O stretch | Primary Alcohol | Strong |
| 1000 - 1250 | C-N stretch | Amine | Moderate to Weak |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. If this compound can be crystallized, this technique would allow for the accurate determination of bond lengths, bond angles, and intermolecular interactions.
Given the presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a secondary amine group (also a hydrogen bond donor and acceptor), it is highly probable that the crystal structure of this compound would feature an extensive network of intermolecular hydrogen bonds. These interactions would likely involve the oxygen and nitrogen atoms and their attached hydrogen atoms, playing a crucial role in the packing of the molecules in the solid state. The analysis of such a crystal structure would provide valuable insights into the supramolecular chemistry of this amino alcohol. Chiral amino alcohols are known to be important building blocks in asymmetric synthesis, and their crystal structures can reveal key stereochemical information. nih.govalfa-chemistry.com
Table 4: Potential X-ray Crystallography Data for this compound
| Parameter | Information Provided |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry of the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles within the molecule. |
| Torsion Angles | Information about the conformation of the molecule, such as the orientation of the cyclohexyl ring and the butanol chain. |
| Hydrogen Bonding | Details of the intermolecular hydrogen bonding network, including donor-acceptor distances and angles. |
Analytical Methodologies for Research and Quantification of 4 Cyclohexylamino Butan 1 Ol
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for the separation and analysis of chemical compounds. For a polar molecule like 4-Cyclohexylamino-butan-1-ol, which contains both a secondary amine and a primary alcohol functional group, several chromatographic methods are applicable.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of polar -NH and -OH groups, this compound may require derivatization to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic resolution. Common derivatization agents for amino alcohols include silylating agents (e.g., BSTFA, MSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, providing structural information for peak identification. The mass spectrum of derivatized this compound would exhibit characteristic fragmentation patterns, allowing for its unambiguous identification.
A sensitive and robust gas chromatography-mass spectrometry (GC-MS) method can be developed for the identification and quantification of related compounds, such as the potential precursor 4-chloro-1-butanol, in active pharmaceutical ingredients nih.gov. In a typical GC-MS analysis, an internal standard is used to ensure accuracy and precision nih.gov. The oven temperature program is optimized to achieve good separation of the analyte from other components in the sample matrix academicjournals.orgdergipark.org.tr.
Table 1: Illustrative GC-MS Parameters for Derivatized this compound Analysis
| Parameter | Value |
|---|---|
| GC Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| MS Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
This table presents hypothetical parameters based on common practices for the analysis of similar amino alcohols. Actual parameters would require experimental optimization.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For a polar compound like this compound, reversed-phase HPLC is a common approach.
A typical reversed-phase HPLC method would utilize a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. An acidic modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to improve peak shape by protonating the amine group. Detection can be achieved using a UV detector, although the chromophore in this compound is weak. More sensitive detection can be achieved with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).
For instance, a structurally similar compound, 4-(Ethenyloxy)butan-1-ol, can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile, water, and phosphoric acid sielc.com. This suggests that a similar approach could be effective for this compound.
Table 2: Exemplary HPLC Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Mass Spectrometry (ESI+) or ELSD |
This table provides a potential starting point for method development. The actual conditions would need to be optimized for the specific application.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and separation of compounds. It is often used for reaction monitoring, purity assessment, and determining appropriate solvent systems for column chromatography.
For the analysis of this compound, a polar stationary phase like silica gel would be suitable. The mobile phase would typically be a mixture of a moderately polar solvent and a more polar solvent to achieve appropriate migration of the analyte. A common mobile phase for amino alcohols on silica gel is a mixture of chloroform or dichloromethane with methanol. The addition of a small amount of a base, such as triethylamine or ammonia (B1221849), can help to reduce peak tailing by deactivating acidic sites on the silica gel. Visualization of the spots on the TLC plate can be achieved using a variety of reagents, with ninhydrin being a common choice for primary and secondary amines, which typically yields a purple or yellow spot. Other charring reagents like potassium permanganate (B83412) or vanillin stain can also be used epfl.ch.
For example, a mobile phase consisting of n-butanol, methanol, and water has been used for the TLC separation of other compounds researchgate.net. Another system for separating flavonoids used a mobile phase of chloroform, ethanol (B145695), and glacial acetic acid researchgate.net.
Table 3: Potential TLC Systems for this compound
| Stationary Phase | Mobile Phase System (v/v) | Visualization |
|---|---|---|
| Silica Gel 60 F254 | Dichloromethane:Methanol (9:1) + 0.1% Triethylamine | Ninhydrin spray and heat |
These are suggested systems; the optimal mobile phase will depend on the specific application and desired separation.
Electroanalytical Methods (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field wikipedia.orgnih.gov. It is particularly well-suited for the analysis of charged species like the protonated form of this compound. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption youtube.com.
In a typical capillary zone electrophoresis (CZE) method for the analysis of this compound, a fused silica capillary would be used. The analysis would be performed in a buffer solution at a pH where the amine group is protonated, making the molecule positively charged. The separation is based on the charge-to-size ratio of the analyte. Detection is commonly performed using a UV detector, although the sensitivity might be limited for this compound. Coupling CE to a mass spectrometer (CE-MS) can provide higher sensitivity and specificity.
A study on the separation of biogenic amines and amino acids utilized a background electrolyte of boric acid at pH 9.5 with methanol as an organic modifier nih.gov. This indicates that buffered systems with organic modifiers can be effective for separating similar compounds.
Table 4: Illustrative Capillary Electrophoresis Parameters
| Parameter | Condition |
|---|---|
| Capillary | Fused silica (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (pressure) |
| Detection | UV at 200 nm or Mass Spectrometry |
These parameters are illustrative and would require optimization for a specific analysis.
Sensor Development using this compound Derivatives
While specific sensors based on this compound derivatives are not widely reported in the literature, the functional groups of this molecule (secondary amine and primary alcohol) offer potential for its use in the development of electrochemical sensors. These functional groups can be derivatized or can directly interact with various sensing materials.
Electrochemical sensors offer advantages such as high sensitivity, rapid response, and the potential for miniaturization. For instance, amino-functionalized materials are often used in the fabrication of sensors. An electrochemical sensor based on an amino-functionalized metal-organic framework has been developed for the sensitive detection of glutamate, an amino acid rsc.org. This suggests that derivatives of this compound could potentially be incorporated into similar frameworks or used to modify electrode surfaces.
The amine group could be used to immobilize the molecule onto an electrode surface, and the hydroxyl group could be a site for further chemical modification or interaction with target analytes. The development of such sensors would involve modifying an electrode (e.g., glassy carbon, gold) with a derivative of this compound and then using electrochemical techniques like cyclic voltammetry or differential pulse voltammetry to detect changes in the electrical signal upon interaction with a target analyte. The complexation of metal ions by amino acids has been shown to produce very low detection limits in electrochemical sensing mdpi.com.
Further research is needed to explore the potential of this compound derivatives in the field of chemical and biological sensors.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Methodologies
The synthesis of amino alcohols is a well-established field in organic chemistry, with numerous methods available for their preparation. One common approach involves the ring-opening of epoxides with corresponding amines. For 4-Cyclohexylamino-butan-1-ol, this could involve the reaction of 1,2-epoxybutane (B156178) with cyclohexylamine (B46788). Another potential route is the reductive amination of a corresponding keto alcohol, such as 4-hydroxy-2-butanone, with cyclohexylamine.
Future research could focus on developing more efficient and stereoselective synthetic methods. This might include:
Catalytic Asymmetric Synthesis: Employing chiral catalysts to produce enantiomerically pure forms of this compound. This is particularly important for potential pharmaceutical applications where stereochemistry often dictates biological activity.
Biocatalysis: Utilizing enzymes to catalyze the synthesis, which can offer high selectivity and milder reaction conditions compared to traditional chemical methods.
Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer advantages in terms of safety, scalability, and process control.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds | Development of novel chiral catalysts and ligands |
| Biocatalysis | High stereoselectivity, mild reaction conditions | Identification and engineering of suitable enzymes |
| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reactor design and reaction parameters |
Development of New Biological Probes and Tools
Amino alcohols are versatile scaffolds for the development of biological probes. The primary alcohol and secondary amine functionalities in this compound can be readily modified to incorporate reporter groups such as fluorophores or affinity tags.
Future research in this area could involve:
Fluorescent Probes: Attaching a fluorescent dye to the molecule could enable its use in cellular imaging to study biological processes where it or its derivatives might localize or interact with specific targets.
Affinity-Based Probes: Immobilizing the compound on a solid support could be used for affinity chromatography to identify and isolate binding partners from complex biological mixtures.
Photoaffinity Labels: Introducing a photoreactive group could allow for the covalent labeling of target proteins upon photoactivation, aiding in target identification and validation.
| Probe Type | Potential Application | Required Modification |
| Fluorescent Probe | Cellular imaging, tracking localization | Covalent attachment of a fluorophore |
| Affinity-Based Probe | Target identification and isolation | Immobilization on a solid support |
| Photoaffinity Label | Covalent labeling of target proteins | Incorporation of a photoreactive group |
Computational Design of Advanced Derivatives
Computational chemistry and molecular modeling are powerful tools in modern drug discovery and materials science. These methods can be employed to design novel derivatives of this compound with enhanced properties.
Future computational studies could focus on:
Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified, QSAR models can be developed to correlate structural features with activity, guiding the design of more potent analogs.
Molecular Docking: If a specific biological target is hypothesized or identified, molecular docking simulations can be used to predict the binding mode and affinity of derivatives, helping to prioritize compounds for synthesis.
In Silico ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives, allowing for the early-stage filtering of compounds with potentially unfavorable pharmacokinetic or toxicological profiles.
| Computational Method | Objective | Expected Outcome |
| QSAR | Correlate structure with biological activity | Predictive models to guide analog design |
| Molecular Docking | Predict binding mode and affinity to a target | Prioritization of derivatives for synthesis |
| In Silico ADMET | Predict pharmacokinetic and toxicity profiles | Early identification of potentially problematic compounds |
Investigation of Broader Biological Activities and Mechanistic Understanding (Non-Clinical)
The structural features of this compound, particularly the cyclohexylamine moiety, are present in some biologically active compounds. This suggests that the compound and its derivatives could exhibit a range of pharmacological activities.
Future non-clinical research could explore:
Screening for Biological Activity: Testing the compound and a library of its derivatives against a wide range of biological targets, such as enzymes, receptors, and ion channels, to identify potential therapeutic applications.
Antimicrobial Activity: Given that many amino alcohols and their derivatives exhibit antimicrobial properties, it would be worthwhile to investigate the potential of this compound against various bacterial and fungal strains.
Mechanistic Studies: If a significant biological activity is discovered, further studies would be necessary to elucidate the underlying mechanism of action. This could involve a variety of biochemical and cell-based assays to identify the molecular target and signaling pathways involved.
| Research Area | Rationale | Potential Assays |
| Broad Biological Screening | Identify potential therapeutic targets | Enzyme inhibition assays, receptor binding assays |
| Antimicrobial Activity | Structural similarity to known antimicrobials | Minimum Inhibitory Concentration (MIC) assays |
| Mechanistic Studies | Understand the mode of action | Target engagement assays, pathway analysis |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 4-Cyclohexylamino-butan-1-ol in laboratory settings?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination using cyclohexylamine and a butanol derivative. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or fractional distillation under reduced pressure. Confirm purity using GC (>99.0%) or HPLC, as referenced in safety data sheets .
- Safety Note : Use inert gas (e.g., nitrogen) during synthesis to prevent oxidation, and store the compound in a cool, dry environment (<25°C) away from incompatible materials like strong acids or oxidizers .
Q. How can researchers verify the molecular identity and purity of this compound?
- Analytical Techniques :
- Spectroscopy : Compare experimental H NMR (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) and C NMR data with published spectra from NIST or PubChem .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 156.2652 for [M+H]) using high-resolution MS .
- Chromatography : Use GC with flame ionization detection (FID) to assess purity thresholds (>99.0%) .
Q. What are the critical safety protocols for handling this compound in laboratory experiments?
- Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation exposure. Monitor airborne concentrations with real-time sensors .
- Emergency Measures : For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity or reactivity data for this compound?
- Approach :
Data Reconciliation : Cross-reference acute toxicity studies (e.g., LD values) across databases like PubChem and NIST, noting variations in test organisms (e.g., rat vs. mouse) .
Experimental Validation : Conduct dose-response assays under standardized OECD guidelines to isolate confounding factors (e.g., solvent choice, exposure duration) .
Computational Modeling : Use QSAR models to predict toxicity endpoints and compare with empirical data .
Q. What strategies are effective in assessing the environmental persistence and bioaccumulation potential of this compound?
- Methodology :
- Degradation Studies : Perform OECD 301B (ready biodegradability) tests to measure half-life in aqueous systems. Monitor byproducts via LC-MS .
- Bioaccumulation : Calculate log (octanol-water partition coefficient) experimentally or via EPI Suite software. Values >3.0 suggest high bioaccumulation risk .
- Soil Mobility : Use batch equilibrium tests to determine adsorption coefficients () in different soil types .
Q. How can researchers optimize reaction conditions to mitigate undesired byproducts during this compound synthesis?
- Experimental Design :
- Parameter Screening : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Monitor reaction progress via in-situ FTIR or Raman spectroscopy .
- Byproduct Analysis : Identify impurities (e.g., cyclohexylamine residues) using GC-MS or H NMR. Optimize purification steps (e.g., gradient elution in HPLC) .
- Catalyst Selection : Test transition-metal catalysts (e.g., Pd/C) for reductive amination efficiency versus side-reaction suppression .
Q. What advanced techniques are suitable for studying the compound’s stability under extreme pH or thermal conditions?
- Methods :
- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (40°C, 72 hrs) and analyze degradation products via UPLC-QTOF-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature and identify volatile fragments .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions (e.g., 40°C/75% RH) .
Data and Compliance Questions
Q. How should researchers address gaps in ecological or regulatory data for this compound?
- Recommendations :
- Literature Mining : Aggregate data from analogous compounds (e.g., cyclohexanol derivatives) to infer properties like soil adsorption or Henry’s law constants .
- Regulatory Alignment : Cross-check with TSCA, REACH, and IATA guidelines for transportation and disposal compliance .
- Collaborative Studies : Partner with environmental toxicology labs to fill data gaps (e.g., aquatic toxicity testing) .
Q. What frameworks support integrating open-source data into studies on this compound while ensuring reproducibility?
- Best Practices :
- Data Sharing : Deposit raw spectral data (NMR, MS) in repositories like Zenodo or ChemRxiv with standardized metadata .
- Reproducibility Checks : Use electronic lab notebooks (ELNs) to document experimental parameters (e.g., stirring rate, solvent grade) .
- Mixed Methods : Combine computational (e.g., DFT calculations) and experimental data to validate reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
